1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is an organic molecule that has piqued the interest of researchers across various fields. This compound combines the structural characteristics of indole and piperidine, linked through a unique ether and ketone bridge, which affords it a spectrum of potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can be synthesized through a multi-step process involving various functional group transformations:
Formation of the Piperidine Intermediate: Initially, 5-chloropyridin-2-ol is reacted with a piperidine derivative under basic conditions to form the intermediate 4-((5-chloropyridin-2-yl)oxy)piperidine.
Indole Coupling: This intermediate is then subjected to a reaction with an indole derivative, typically in the presence of a coupling agent like carbodiimide, to form the desired compound. This step may require a polar aprotic solvent such as dimethylformamide (DMF) and a catalyst like N,N'-diisopropylcarbodiimide (DIC) to facilitate the reaction.
Final Oxidation: The last step involves the oxidation of the secondary alcohol to the ketone, which is typically achieved using oxidizing agents like Dess-Martin periodinane (DMP) or Jones reagent (chromic acid).
Industrial Production Methods
For large-scale production, the above synthetic routes are optimized for yield and efficiency. Continuous flow reactors and automated synthesis can be employed to streamline the process. These methods ensure consistent quality and scalability, essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can undergo several types of chemical reactions:
Oxidation: It can be further oxidized under stringent conditions to introduce additional functionalities or to study its degradation pathway.
Reduction: The compound can be reduced to form alcohols or amines, which can be useful intermediates for further derivatization.
Substitution: The chloropyridinyl moiety allows for nucleophilic substitution reactions, which can be utilized to introduce various substituents.
Common Reagents and Conditions
Oxidizing Agents: Dess-Martin periodinane, Jones reagent.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, and alkoxides.
Major Products
Oxidation Products: More oxidized ketones or carboxylic acids.
Reduction Products: Alcohols and secondary amines.
Substitution Products: A variety of substituted piperidines depending on the nucleophile used.
Scientific Research Applications
In Chemistry
1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is utilized as a building block in organic synthesis due to its versatility. It can serve as a precursor to more complex molecules or as a ligand in coordination chemistry.
In Biology
The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological macromolecules. Its indole moiety makes it a candidate for studying serotonin receptors and other indole-binding proteins.
In Medicine
Researchers explore its potential as a pharmacophore, given the indole's prominence in many bioactive compounds. It may have applications in developing new therapeutics for diseases such as cancer, neurological disorders, and infectious diseases.
In Industry
Its unique structure can be harnessed for material science applications, including the development of novel polymers or as a component in organic electronic materials.
Mechanism of Action
1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione exerts its effects through interactions with biological targets, primarily involving indole and piperidine substructures. The compound can bind to serotonin receptors, inhibit enzymes like kinases, or modulate ion channels. This binding triggers a cascade of intracellular events, impacting various signaling pathways involved in cellular processes such as growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-3-yl)ethyl)piperidin-4-yl}methanone: Similar indole and piperidine framework but with different linking groups.
5-chloro-2-((4-(2-(1H-indol-3-yl)ethyl)piperazin-1-yl)methyl)pyridine: Another derivative with a piperazine ring instead of piperidine.
Uniqueness
1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione stands out due to its specific ether linkage and the presence of both an indole and a chloropyridinyl moiety. This unique combination imparts a distinct reactivity profile and potential biological activity, making it a valuable molecule for diverse scientific investigations.
Properties
IUPAC Name |
1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-13-5-6-18(23-11-13)27-14-7-9-24(10-8-14)20(26)19(25)16-12-22-17-4-2-1-3-15(16)17/h1-6,11-12,14,22H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQNLADNZFDGHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.